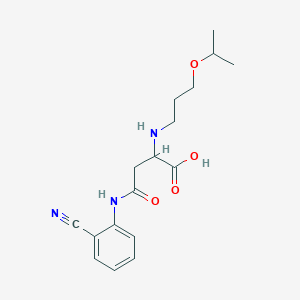
4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a chemical compound that belongs to the class of drugs called protease inhibitors. It is commonly used in scientific research to study the biochemical and physiological effects of inhibiting proteases, which are enzymes that play a crucial role in various biological processes.
Scientific Research Applications
Neurotoxin Formation in Cyanobacteria
The biosynthesis of certain diaminomonocarboxylic acids in cyanobacteria, including compounds similar in structure to 4-((2-Cyanophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, has been studied. These compounds, such as BMAA and 2,4-DAB, have been found to be neurotoxic. The metabolic pathways leading to these amino acids in cyanobacteria are a significant area of research due to their potential environmental impact and neurotoxic properties (Nunn & Codd, 2017).
Molecular Docking and Vibrational Studies
Research involving molecular docking and vibrational studies of compounds structurally similar to 4-oxobutanoic acid derivatives has been conducted. This includes the investigation of their vibrational bands, stability, molecular orbital energies, and noncovalent interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which have implications in biological and pharmaceutical applications (Vanasundari et al., 2018).
Reaction with Thiols
The reaction of aziridinecarboxylic acids with thiols has been explored, leading to the formation of β-amino acid derivatives. Such reactions are relevant for the synthesis of peptides or β-lactam derivatives, which are important in medicinal chemistry (Hata & Watanabe, 1987).
Interaction with 2-(Aminophenyl)methanol
Studies on the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol have revealed the formation of specific benzopyrroloxazine derivatives. This research contributes to the understanding of reaction mechanisms and the synthesis of complex organic compounds (Amalʼchieva et al., 2022).
19F NMR Application in Medicinal Chemistry
Perfluoro-tert-butyl 4-hydroxyproline, a compound related to 4-oxobutanoic acid derivatives, has been synthesized for use in 19F NMR. This is significant in probing the structure of peptides in medicinal chemistry (Tressler & Zondlo, 2014).
Hyperpolarizability and Molecular Structure Analysis
The hyperpolarizability and molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been analyzed. This research is crucial for developing nonlinear optical materials (Raju et al., 2015).
properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-3-6-13(14)11-18/h3-4,6-7,12,15,19H,5,8-10H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAAHVMSUACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)

![2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2595218.png)
![5-(3,4-difluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2595220.png)


![(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595224.png)
![7-(3-Hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2595227.png)

![N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595229.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2595231.png)